1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione
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Overview
Description
1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups, two nitro groups, and two nonyl side chains attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. The general synthetic route includes:
Nitration: Introduction of nitro groups at the 4 and 8 positions of the anthracene ring using a mixture of concentrated nitric acid and sulfuric acid.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 5 positions using reagents like silver oxide in 1,4-dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthraquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting its structure and function.
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar structure but different positions of hydroxyl and nitro groups.
2,6-Dibromo-1,5-dihydroxy-4,8-dinitro-9,10-anthraquinone: Similar structure with bromine atoms instead of nonyl side chains.
Uniqueness
1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of nonyl side chains, which can significantly influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
84674-75-9 |
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Molecular Formula |
C32H42N2O8 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
1,5-dihydroxy-4,8-dinitro-2,6-di(nonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C32H42N2O8/c1-3-5-7-9-11-13-15-17-21-19-23(33(39)40)25-27(29(21)35)31(37)26-24(34(41)42)20-22(30(36)28(26)32(25)38)18-16-14-12-10-8-6-4-2/h19-20,35-36H,3-18H2,1-2H3 |
InChI Key |
AOJKIHFUPFIDNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C(=C3C2=O)O)CCCCCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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